![molecular formula C10H17NO3 B13057454 Ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13057454.png)
Ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate is a spirocyclic compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom. This compound is part of the broader class of spiro compounds, which are known for their three-dimensional structural properties and inherent rigidity. These properties make spiro compounds valuable in various fields, including drug discovery and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spirocyclic structure . The reaction conditions often involve the use of solvents like methanol and catalysts such as Raney nickel or lithium aluminum hydride for reduction steps .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen in the presence of catalysts like Raney nickel.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the nitrogen and oxygen atoms in the spirocyclic structure
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with Raney nickel.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor modulation.
Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutics targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can fit into the active sites of enzymes or bind to receptors with high affinity. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane oxalate: Another spirocyclic compound with a similar structure but different ring sizes and functional groups.
1-Oxa-9-azaspiro[5.5]undecane: A spirocyclic compound with a larger ring system, used in antituberculosis research.
8-Oxa-2-azaspiro[4.5]decane: A related spiro compound with potential biological activity.
Uniqueness
Ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate is unique due to its specific ring size and functional groups, which confer distinct chemical and biological properties. Its rigid spirocyclic structure makes it a valuable scaffold for drug discovery and other applications, offering advantages in terms of stability and specificity .
Propriétés
Formule moléculaire |
C10H17NO3 |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-2-14-9(12)8-5-11-6-10(8)3-4-13-7-10/h8,11H,2-7H2,1H3 |
Clé InChI |
SVVUUPJOKOXARV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CNCC12CCOC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




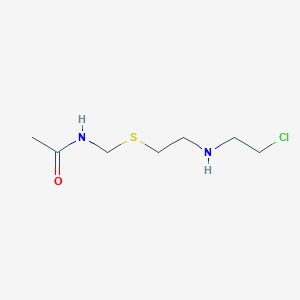
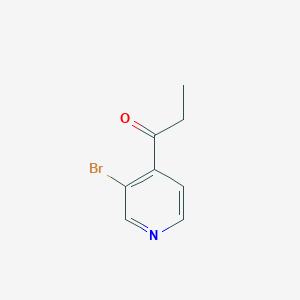
![2-amino-7-bromo-4-(4-chloro-3-nitrophenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B13057397.png)
![Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-CarboxylicAcid](/img/structure/B13057404.png)
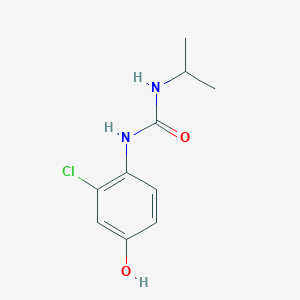
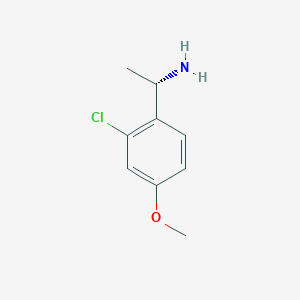
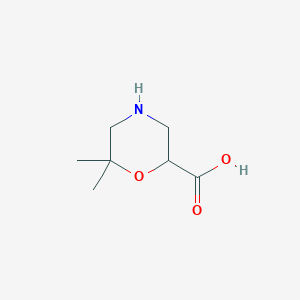
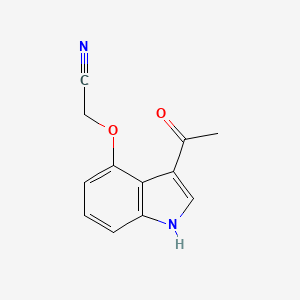
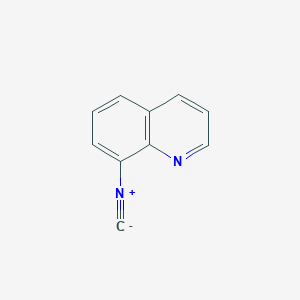
![Methyl 3-([1,4'-bipiperidin]-1'-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate](/img/structure/B13057436.png)
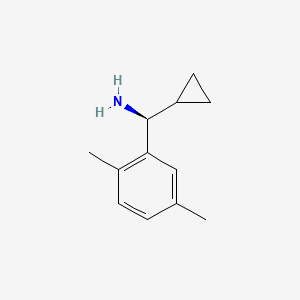
![(3R)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13057447.png)
